![molecular formula C11H11ClN2O B064773 3-Hydroxymethyl-5-methyl-N(4-chlorophenyl)-pyrazole CAS No. 169547-92-6](/img/structure/B64773.png)
3-Hydroxymethyl-5-methyl-N(4-chlorophenyl)-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxymethyl-5-methyl-N(4-chlorophenyl)-pyrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Wirkmechanismus
The mechanism of action of 3-Hydroxymethyl-5-methyl-N(4-chlorophenyl)-pyrazole is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins. This, in turn, reduces inflammation and pain in the affected area.
Biochemical and Physiological Effects:
Studies have shown that 3-Hydroxymethyl-5-methyl-N(4-chlorophenyl)-pyrazole has significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a promising candidate for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Hydroxymethyl-5-methyl-N(4-chlorophenyl)-pyrazole in lab experiments include its potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 3-Hydroxymethyl-5-methyl-N(4-chlorophenyl)-pyrazole. Some of these include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new drugs based on the potent anti-inflammatory and analgesic properties of this compound.
3. Investigation of the potential applications of this compound in other fields, such as agriculture and environmental science.
4. Exploration of the potential of this compound as a diagnostic tool for various diseases.
Conclusion:
3-Hydroxymethyl-5-methyl-N(4-chlorophenyl)-pyrazole is a chemical compound that has shown promising results in various studies. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesemethoden
The synthesis of 3-Hydroxymethyl-5-methyl-N(4-chlorophenyl)-pyrazole is a complex process that involves multiple steps. The most commonly used method for synthesizing this compound is the reaction between 4-chlorophenyl hydrazine and 3-(bromomethyl)-5-methylpyrazole. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
3-Hydroxymethyl-5-methyl-N(4-chlorophenyl)-pyrazole has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
169547-92-6 |
---|---|
Molekularformel |
C11H11ClN2O |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O/c1-8-6-10(7-15)13-14(8)11-4-2-9(12)3-5-11/h2-6,15H,7H2,1H3 |
InChI-Schlüssel |
DBQQTYYMMBVQOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)CO |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)CO |
Synonyme |
3-HYDROXYMETHYL-5-METHYL-N(4-CHLOROPHENYL)-PYRAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.